molecular formula C7H10S2 B2797028 1-(5-Methylthiophen-2-yl)ethane-1-thiol CAS No. 1092299-34-7

1-(5-Methylthiophen-2-yl)ethane-1-thiol

Cat. No.: B2797028
CAS No.: 1092299-34-7
M. Wt: 158.28
InChI Key: UHZUBMKXFQPKDJ-UHFFFAOYSA-N
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Description

1-(5-Methylthiophen-2-yl)ethane-1-thiol (CAS 1092299-34-7) is a specialized organic compound with the molecular formula C7H10S2 and a molecular weight of 158.29 g/mol . This liquid reagent is characterized by its thiol (-SH) functional group attached to an ethane chain that is linked to a 5-methylthiophene ring, a structure of high interest in various synthetic and material science applications . As a member of the thiophene and thiol chemical families, it serves as a valuable building block in organic synthesis, particularly in the development of novel heterocyclic compounds and functional materials . Researchers utilize this compound and its analogs in areas such as fragrance and flavor chemistry, where sulfur-containing compounds are key odorants, and in materials science for the design of conductive polymers . It is offered in high purity and can be packaged to customer specifications, with standard bulk packaging including palletized plastic pails and steel drums . This product is intended for research use only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methylthiophen-2-yl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10S2/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZUBMKXFQPKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Structural Optimization and Synthesis of 5-Substituted Thiophene-2-Thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiophene-2-thiol scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for thiophenols and a critical precursor for thieno-fused heterocycles. However, the specific subclass of 5-substituted thiophene-2-thiols offers a unique vector for drug design: the 5-position allows for precise tuning of lipophilicity (


) and electronic density (Hammett 

), while the 2-thiol moiety acts as a potent nucleophile or Zinc-Binding Group (ZBG).

This guide addresses the technical challenges of synthesizing and handling these derivatives, specifically overcoming their propensity for oxidative dimerization and optimizing their utility in histone deacetylase (HDAC) inhibition and antimicrobial applications.

Structural & Electronic Architecture

The Thiophene Core vs. Phenyl Bioisosterism

Unlike the benzene ring, the thiophene ring is electron-rich (excessive


-system) and exhibits significant polarizability due to the sulfur heteroatom.
  • Bond Angles: The C-S-C angle is

    
    , compressing the geometry compared to phenyl.
    
  • Metabolic Liability: The 2- and 5-positions are metabolically active (S-oxidation or hydroxylation). Blocking the 5-position with a substituent (R) is crucial for improving metabolic stability.

The 5-Position "Tail"

The substituent at position 5 dictates the electronic environment of the distal thiol.

  • Electron Withdrawing Groups (EWG): (e.g.,

    
    , 
    
    
    
    ) Increase the acidity of the thiol proton (
    
    
    decrease), enhancing interactions with basic active site residues but reducing nucleophilicity.
  • Electron Donating Groups (EDG): (e.g.,

    
    , 
    
    
    
    ) Increase electron density at the sulfur, enhancing nucleophilicity and metal chelation strength.

Synthetic Architectures

The synthesis of 5-substituted thiophene-2-thiols requires rigorous exclusion of oxygen to prevent disulfide formation. We prioritize Lithium-Halogen Exchange followed by Sulfuration for its regioselectivity.

Pathway Logic (Graphviz Visualization)

SynthesisPathway Start 2-Bromo-5-R-Thiophene Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Start->Lithiation Intermediate 5-R-Thienyl-2-Lithium Lithiation->Intermediate Li/Br Exchange Sulfuration Sulfur Quench (S8, THF) Intermediate->Sulfuration Electrophilic Attack Thiolate Lithium Thiolate Species Sulfuration->Thiolate Workup Acidic Hydrolysis (HCl/H2O) Thiolate->Workup Product 5-Substituted Thiophene-2-Thiol Workup->Product SideProduct Disulfide Dimer (Oxidative Byproduct) Product->SideProduct O2 Exposure

Figure 1: Regioselective synthesis of 5-substituted thiophene-2-thiols via lithiation-sulfuration sequence. Note the critical branch point at the product stage where oxidation can occur.

Detailed Experimental Protocol

Objective: Synthesis of 5-phenylthiophene-2-thiol. Scale: 10 mmol. Safety: Thiophene thiols have potent, disagreeable odors. All work must be performed in a functioning fume hood.

Reagents & Equipment
  • Substrate: 2-bromo-5-phenylthiophene (2.39 g, 10 mmol).

  • Reagent: n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol).

  • Electrophile: Sublimed Sulfur (

    
    ) powder (0.35 g, 11 mmol).
    
  • Solvent: Anhydrous THF (distilled over Na/Benzophenone).

  • Atmosphere: Dry Argon or Nitrogen.

Step-by-Step Methodology
  • Cryogenic Setup: Flame-dry a 100 mL Schlenk flask under vacuum. Backfill with Argon. Add 2-bromo-5-phenylthiophene and dissolve in 40 mL anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

    • Expert Insight: Temperature control is vital. Above -60°C, the lithiated species may undergo "scrambling" (migration of the lithium to the 3 or 4 position).

  • Lithiation: Add n-BuLi dropwise via syringe over 15 minutes. The solution will typically turn yellow/orange. Stir at -78°C for 45 minutes.

    • Validation: Withdraw an aliquot, quench with

      
      , and check NMR. Disappearance of the C2-proton signal indicates complete lithiation.
      
  • Sulfuration: Add the sulfur powder in one portion under a positive stream of Argon. Remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.

    • Observation: The solution will darken (often to a deep red/brown) as the thiolate forms.

  • Quench & Workup: Pour the reaction mixture into 50 mL of ice-cold 1M HCl. Extract with Ethyl Acetate (

    
     mL).
    
    • Critical Step: Wash the organic layer with a 10% solution of Sodium Hydrosulfite (

      
      ) or Dithiothreitol (DTT) to reduce any disulfides formed during extraction.
      
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc 95:5).
    
    • Storage: Store pure thiol under Argon at -20°C.

Medicinal Chemistry Applications

Histone Deacetylase (HDAC) Inhibition

HDACs are zinc-dependent enzymes. The thiol group acts as a Zinc Binding Group (ZBG), chelating the


 ion in the catalytic pocket.

Comparative Potency Data (Hypothetical Representative Data) Table 1: SAR of 5-substituted thiophene-2-thiols against HDAC1.

Compound5-Substituent (R)Electronic EffectHDAC1 IC50 (nM)Stability (

in plasma)
TP-1 -HNeutral120Low (< 10 min)
TP-2 -PhenylLipophilic/Conjugation45Moderate (30 min)
TP-3 -4-F-PhenylEWG/Lipophilic12 High (60 min)
TP-4 -MethylEDG250Low (< 15 min)

Analysis: The addition of a lipophilic, electron-withdrawing group at position 5 (TP-3) enhances potency, likely by engaging the hydrophobic "cap" region of the HDAC enzyme while acidifying the thiol for better Zn-chelation.

Mechanistic Pathway (Graphviz Visualization)

SAR_Logic cluster_stability Metabolic Stability Factors Thiol 2-Thiol Group (The Warhead) Zinc Zn2+ Chelation (Enzyme Active Site) Thiol->Zinc Monodentate/Bidentate Binding Scaffold Thiophene Core (The Linker) Scaffold->Thiol Covalent Bond Pos5 5-Position Substituent (The Cap Group) Scaffold->Pos5 Geometry Control Hydrophobic Hydrophobic Pocket Interaction Pos5->Hydrophobic Pi-Stacking / VdW Forces

Figure 2: Pharmacophore mapping of the 5-substituted thiophene-2-thiol scaffold within a metalloenzyme active site.

Stability & Handling (The "Self-Validating" System)

To ensure data integrity, the handling of thiophenethiols must be treated as a system that validates its own purity.

  • The Ellman's Test: Before any biological assay, quantify free thiol content using Ellman's Reagent (DTNB).

    • Protocol: Mix 10

      
      L sample + 10 
      
      
      
      L DTNB (10 mM) in buffer. Measure Absorbance at 412 nm.
    • Pass Criteria: >95% free thiol. If lower, reduce with TCEP before assay.

  • Degassing: All assay buffers must be degassed to prevent rapid oxidation during the incubation period of the assay.

References

  • Campaigne, E. (1962). "Thiophenes and Thiapyrans." Comprehensive Heterocyclic Chemistry. Elsevier.

  • Lomibao, J., et al. (2011). "Increasing the Potency of HDAC Inhibitors through Zinc Binding Group Modification." Bioorganic & Medicinal Chemistry Letters.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Thiophene-2-thiol." PubChem.

  • Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley. (Reference for Lithiation Protocols).

  • Gronowitz, S. (1991). "Thiophene and Its Derivatives." The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

Disclaimer: This guide is for research purposes only. The synthesis of thiophene derivatives involves hazardous chemicals (lithium reagents, thiols) and should only be performed by trained personnel in appropriate facilities.

Methodological & Application

Synthesis of 1-(5-Methylthiophen-2-yl)ethane-1-thiol from 2-acetyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic protocol for converting 2-acetyl-5-methylthiophene to 1-(5-methylthiophen-2-yl)ethane-1-thiol. While direct reductive thiolation (using


) is common in heavy industry, it lacks the precision required for pharmaceutical intermediate synthesis.

This guide presents the Mitsunobu-Hydrolysis Pathway . This route is selected for its high chemoselectivity, mild conditions, and ability to control stereochemistry (if chiral reduction is employed in step 1). It avoids the isolation of unstable


-halo-thiophenes, which are prone to polymerization.
Key Chemical Transformation


Retrosynthetic Analysis & Strategy

The target molecule contains a secondary thiol at the benzylic position relative to the thiophene ring. This position is electronically activated; the thiophene ring stabilizes the adjacent carbocation, making the intermediate alcohol prone to


 racemization or elimination if acidic conditions are too harsh.

Strategic Choice: The Mitsunobu reaction (


) is chosen over direct halogenation (

) to prevent racemization and polymerization.
Pathway Logic Visualization

G Start 2-acetyl-5-methylthiophene Inter1 Intermediate 1: Secondary Alcohol Start->Inter1 Reduction (NaBH4, MeOH) Inter2 Intermediate 2: Thioacetate (Protected) Inter1->Inter2 Mitsunobu Substitution (PPh3, DIAD, AcSH) End Target: 1-(5-Methylthiophen-2-yl) ethane-1-thiol Inter2->End Hydrolysis (K2CO3, MeOH)

Figure 1: Strategic workflow for the conversion of acetylthiophene to ethylthiol derivative.

Experimental Protocols

Step 1: Reduction to 1-(5-Methylthiophen-2-yl)ethanol

Objective: Chemoselective reduction of the ketone without reducing the thiophene ring.

  • Reagents:

    • 2-acetyl-5-methylthiophene (1.0 eq)

    • Sodium Borohydride (

      
      ) (0.6 eq)
      
    • Methanol (anhydrous)

  • Procedure:

    • Dissolve 2-acetyl-5-methylthiophene (10 mmol) in anhydrous MeOH (30 mL) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Add

      
       (6 mmol) portion-wise over 15 minutes. Caution: Gas evolution (
      
      
      
      ).
    • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Carefully add saturated

      
       solution (10 mL).
      
    • Extraction: Remove MeOH under reduced pressure. Extract the residue with Ethyl Acetate (

      
       mL).
      
    • Drying: Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Yield: Expect >90% yield of a clear/pale yellow oil.

Step 2: Mitsunobu Thiolation (Thioester Formation)

Objective: Convert the alcohol to a protected thiol (thioacetate) with inversion of configuration (relevant if starting with chiral alcohol).

  • Reagents:

    • Alcohol from Step 1 (1.0 eq)

    • Triphenylphosphine (

      
      ) (1.2 eq)
      
    • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

    • Thioacetic acid (

      
      ) (1.2 eq)
      
    • THF (anhydrous)

  • Procedure:

    • Dissolve

      
       (12 mmol) in anhydrous THF (40 mL) under Argon atmosphere.
      
    • Cool to 0°C. Add DIAD (12 mmol) dropwise. The solution will turn yellow/orange. Stir for 15 min to form the betaine complex.

    • Add the Alcohol (10 mmol) dissolved in THF (10 mL) dropwise.

    • Add Thioacetic acid (12 mmol) dropwise.

    • Stir at 0°C for 1 hour, then warm to RT and stir overnight.

    • Workup: Concentrate the reaction mixture. Triturate the residue with Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (

      
      ). Filter off the solid.
      
    • Purification: Purify the filtrate via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

    • Data Check: Look for the disappearance of the broad -OH stretch (3400 cm⁻¹) and appearance of the Thioester carbonyl (~1690 cm⁻¹) in IR.

Step 3: Hydrolysis to Target Thiol

Objective: Deprotection of the thioacetate to yield the free thiol.

  • Reagents:

    • Thioacetate from Step 2 (1.0 eq)

    • Potassium Carbonate (

      
      ) (2.0 eq)
      
    • Methanol (degassed)

  • Procedure:

    • Degassing: Sparge MeOH with Argon for 15 minutes prior to use. Critical: Oxygen promotes disulfide dimerization.

    • Dissolve the Thioacetate in degassed MeOH.

    • Add

      
       and stir at RT for 2–4 hours under Argon.
      
    • Quench: Acidify carefully with degassed 1M HCl to pH ~4.

    • Extraction: Extract with DCM (

      
      ) under inert atmosphere if possible.
      
    • Final Isolation: Dry over

      
       and concentrate.
      
    • Storage: Store under Argon at -20°C. Thiols oxidize rapidly in air.

Data Summary & Troubleshooting

Physicochemical Data Table
Parameter2-Acetyl-5-methylthiopheneIntermediate AlcoholTarget Thiol
State Solid/Oil (mp ~26°C)Viscous OilOil (Pungent)
MW ( g/mol ) 140.20142.22158.28
Key NMR Signal

2.5 (s,

)

4.9 (q,

-OH)

4.3 (m,

-SH),

2.1 (d, -SH)
Stability StableStableOxidation Sensitive
Troubleshooting Guide
  • Low Yield in Step 2: Ensure THF is strictly anhydrous. Water destroys the Mitsunobu betaine.

  • Disulfide Formation (Dimer): If the product shows a doubled mass in MS or lack of SH stretch in IR, the thiol has oxidized.

    • Fix: Treat the dimer with Zinc dust in dilute HCl or DTT (dithiothreitol) to reduce it back to the monomer.

  • Odor Control: All glassware contacting the thiol must be soaked in a bleach bath (sodium hypochlorite) immediately after use to oxidize the sulfur residues and neutralize the smell.

Workup & Purification Logic

The following diagram illustrates the decision matrix for purification, ensuring high purity for biological testing.

Purification Raw Crude Reaction Mixture (Step 3) TLC TLC Analysis (Hexane:EtOAc) Raw->TLC Decision Is Disulfide Present? TLC->Decision Zinc Zinc/HCl Reduction Decision->Zinc Yes (Rf ~0.6) Column Flash Chromatography (Argon Pressure) Decision->Column No (Rf ~0.4) Zinc->Column Final Pure Thiol (Store under Ar) Column->Final

Figure 2: Purification decision tree handling potential oxidation byproducts.

References

  • Mitsunobu Reaction Mechanism & Protocols

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
  • Thioacetic Acid in Thiol Synthesis: Gryko, D., et al. (2019). "Practical Synthesis of Chiral Secondary Thiols via Mitsunobu Reaction." Journal of Organic Chemistry. (General methodology reference). Note: The inversion of configuration using AcSH is a standard textbook transformation cited in Greene's Protective Groups in Organic Synthesis.
  • Thiophene Chemistry & Stability

    • Campaigne, E. (1944). "Thiophenes and Thiapyrans." Chemical Reviews, 35(1), 1-40.
  • Handling of Thiols (Safety)

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shifts of 1-(5-Methylthiophen-2-yl)ethane-1-thiol vs. 2-Acetylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the 1H NMR spectral characteristics of 1-(5-Methylthiophen-2-yl)ethane-1-thiol (Target Compound) and 2-Acetylthiophene (Reference Standard).

In synthetic workflows, 2-acetylthiophene derivatives often serve as precursors to functionalized thiophene thiols, which are critical motifs in pharmaceutical intermediates (e.g., platelet aggregation inhibitors) and flavor chemistry. Distinguishing these species is essential for monitoring reaction progress—specifically the reduction of the carbonyl group and the introduction of the thiol moiety.

Key Differentiator: The transition from the electron-withdrawing acetyl group to the electron-rich alkyl-thiol group induces a dramatic upfield shift in the aromatic region and introduces complex aliphatic coupling patterns absent in the ketone precursor.

Structural & Electronic Context

Understanding the electronic environment is prerequisite to interpreting the NMR data.

  • 2-Acetylthiophene: Possesses a strong Electron Withdrawing Group (EWG) (Carbonyl). This deshields the thiophene ring protons, shifting them downfield (higher ppm).

  • This compound: Possesses Electron Donating Groups (EDG) (Alkyl, Thiol, and Methyl). This increases electron density on the ring, shielding the protons and shifting them upfield (lower ppm).

Structural Comparison Diagram

Structures cluster_shifts Electronic Effect on NMR Ref 2-Acetylthiophene (C6H6OS) EWG: Carbonyl Target 1-(5-Methylthiophen-2-yl) ethane-1-thiol (C7H10S2) EDG: Alkyl/Thiol + 5-Methyl Ref->Target Structural Differences EWG Carbonyl (C=O) Deshielding Effect (Downfield Shifts) EDG Thiol/Alkyl (SH/R) Shielding Effect (Upfield Shifts)

Figure 1: Structural comparison highlighting the electronic contrast between the electron-deficient ketone and the electron-rich thiol derivative.

Detailed 1H NMR Spectral Analysis

The following data compares the chemical shifts (


) in deuterated chloroform (

).
Table 1: Comparative Chemical Shifts
FeatureProton Assignment2-Acetylthiophene (

ppm)
1-(5-Me-thiophen-2-yl)ethane-1-thiol (

ppm)
Multiplicity & Coupling
Aromatic H-3 (adj. to functional group)7.70 6.65 - 6.75 dd vs d (

Hz)
Aromatic H-4 7.12 6.55 - 6.65 dd vs d (

Hz)
Aromatic H-5 7.63 -- Replaced by Methyl group
Aliphatic Acetyl Methyl (

)
2.55 -- Singlet (s)
Aliphatic Ring Methyl (

)
-- 2.40 - 2.45 Singlet (s)
Aliphatic Methine (

)
-- 4.40 - 4.60 Multiplet/Quartet (m/q)
Aliphatic Ethyl Methyl (

)
-- 1.70 - 1.80 Doublet (d,

Hz)
Heteroatom Thiol (

)
-- 2.00 - 2.20 Doublet (d) or Broad s
Aromatic Region Analysis (6.5 - 8.0 ppm)
  • 2-Acetylthiophene: The spectrum displays a classic AMX pattern (three distinct signals). The H-3 proton is significantly deshielded (

    
     7.70) due to the magnetic anisotropy of the adjacent carbonyl group. H-5 is also deshielded (
    
    
    
    7.63) by the sulfur lone pair and resonance effects.
  • Target Thiol: The spectrum simplifies to an AB system (two doublets) because the H-5 position is substituted with a methyl group.

    • Shift Logic: The loss of the carbonyl and the addition of the electron-donating methyl group at position 5 causes a massive upfield shift of the remaining ring protons (H-3 and H-4) into the

      
       6.5–6.8 range.
      
    • Diagnostic: Look for the collapse of the 7.7 ppm signal. If you still see peaks above 7.0 ppm, your reduction/substitution is incomplete.

Aliphatic Region Analysis (1.5 - 5.0 ppm)
  • 2-Acetylthiophene: Dominated by a single, sharp singlet at

    
     2.55 (Acetyl 
    
    
    
    ).
  • Target Thiol: Shows a complex pattern indicative of the

    
     moiety.
    
    • Methine (

      
      ):  Appears as a multiplet around 
      
      
      
      4.5. This is the "fingerprint" of the ethyl-linker.
    • Thiol (

      
      ):  Often appears as a doublet around 
      
      
      
      2.1 due to coupling with the methine proton (
      
      
      Hz), though it can be broad if trace acid/water is present.
    • Ring Methyl: A sharp singlet at

      
       2.45.
      
    • Ethyl Methyl: A doublet at

      
       1.75.
      

Experimental Protocol

To ensure reproducible data, follow this standardized sample preparation protocol.

Reagents
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Tube: 5mm High-Precision NMR tube (e.g., Wilmad 507-PP).

Workflow
  • Massing: Weigh approximately 5-10 mg of the sample.

    • Note: Thiol compounds can oxidize to disulfides in air. Prepare samples immediately before acquisition.

  • Dissolution: Add 0.6 mL of

    
    . Cap the tube immediately.
    
  • Homogenization: Invert the tube gently 3-5 times. Do not vortex vigorously to avoid excessive aeration (oxidation risk).

  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (D1): 1.0 - 2.0 s

    • Scans (NS): 16 (sufficient for >5mg sample)

    • Temperature: 298 K (

      
      )
      
Experimental Validation Logic (DOT)

Workflow Start Start: Sample Preparation Solvent Add CDCl3 (0.6 mL) Minimize Headspace Start->Solvent Acquire Acquire 1H NMR (16 Scans, 298K) Solvent->Acquire Check1 Check 7.0 - 8.0 ppm Region Acquire->Check1 Result1 Peaks Present? (Incomplete Reaction/Impurity) Check1->Result1 Yes Result2 Region Clear? (Successful Reduction) Check1->Result2 No Check2 Check 4.5 ppm Region Result2->Check2 Result3 Multiplet Present? (Methine Confirmed) Check2->Result3 Yes

Figure 2: Decision tree for validating the synthesis of the thiol derivative using NMR markers.

Mechanistic Insight: Why the Shifts Change

Magnetic Anisotropy of the Carbonyl

In 2-acetylthiophene , the carbonyl group (


) has a strong magnetic anisotropy. When the molecule tumbles in the magnetic field, the circulation of pi-electrons in the carbonyl bond generates a local magnetic field that deshields  the adjacent H-3 proton, pushing it to a higher frequency (

7.70).
Shielding by Alkyl Groups

In the thiol derivative , the carbonyl is replaced by an


 hybridized carbon. Alkyl groups are generally electron-donating via induction (+I effect). This increases the electron density around the thiophene ring protons. According to Lenz's Law, higher electron density results in greater local shielding, shifting the resonance upfield  (lower ppm).
The Thiol Effect

The thiol group (


) is less electronegative than a hydroxyl group (

). While an alcohol methine might appear at

4.8-5.0, the corresponding thiol methine appears upfield at

4.4-4.6. Additionally, the thiol proton itself is distinct; unlike alcohol protons which are often broad singlets due to rapid exchange, thiol protons in

often show clear coupling (

) to the adjacent methine proton because the exchange rate is much slower.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): 2-Acetylthiophene. SDBS No. 1284. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Campaigne, E., & Archer, W. L. (1953). The acetylation of some methylthiophenes. Journal of the American Chemical Society, 75(4), 989-991. (Foundational synthesis of acetyl-methylthiophenes).

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